Cas no 1448077-29-9 (2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)

2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide 化学的及び物理的性質
名前と識別子
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- 2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide
- 2-(2-fluorophenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide
- 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- AKOS024557629
- F6427-0106
- 2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide
- 1448077-29-9
-
- インチ: 1S/C17H17FN6O3/c1-12(27-14-5-3-2-4-13(14)18)17(26)20-8-9-23-16(25)7-6-15(22-23)24-11-19-10-21-24/h2-7,10-12H,8-9H2,1H3,(H,20,26)
- InChIKey: YJJPBEHWOWQXID-UHFFFAOYSA-N
- SMILES: C(NCCN1N=C(N2C=NC=N2)C=CC1=O)(=O)C(OC1=CC=CC=C1F)C
計算された属性
- 精确分子量: 372.13461659g/mol
- 同位素质量: 372.13461659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 614
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 102Ų
2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6427-0106-20mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-25mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-10μmol |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-4mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-5μmol |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-5mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-2μmol |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-1mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-3mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6427-0106-50mg |
2-(2-fluorophenoxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide |
1448077-29-9 | 50mg |
$160.0 | 2023-09-09 |
2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamideに関する追加情報
Introduction to Compound with CAS No. 1448077-29-9 and Product Name: 2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide
Compound with the CAS number 1448077-29-9 and the product name 2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.
The core of this compound is the 2-(2-fluorophenoxy) moiety, which is known for its ability to enhance binding affinity and selectivity in drug design. The presence of this group suggests that the compound may exhibit strong interactions with biological targets, potentially leading to high efficacy in therapeutic interventions. Additionally, the N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide moiety adds another layer of complexity, contributing to the compound's overall pharmacological profile.
Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve metabolic stability and bioavailability. The fluorophenyl group in this compound is likely responsible for these beneficial properties, making it an attractive scaffold for drug discovery. Furthermore, the triazole ring within the structure has been extensively studied for its anti-inflammatory and antimicrobial properties. This suggests that the compound may have multiple therapeutic applications, particularly in conditions where inflammation and infection are prominent.
The dihydropyridazine core is another critical component of this compound, known for its role in various pharmacological activities. This scaffold has been explored in the development of drugs targeting cardiovascular diseases, pain management, and neurodegenerative disorders. The combination of these structural elements in 2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide suggests a multifaceted approach to therapeutic intervention.
In recent years, there has been a growing interest in the development of dual-action compounds that can address multiple targets simultaneously. The structural features of this compound make it a candidate for such multitargeted drug design. For instance, the fluorophenyl group may interact with enzyme targets while the triazole and dihydropyridazine moieties could engage with receptor sites. This dual-action potential could lead to enhanced therapeutic effects with reduced side effects.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of fluorine atoms into aromatic rings typically requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of heterocyclic rings such as triazole and dihydropyridazine demands a deep understanding of organic synthesis principles. These challenges underscore the complexity involved in developing novel pharmaceuticals.
From a biological perspective, the potential applications of this compound are vast. Initial studies have suggested that it may have significant activity against various diseases due to its unique structural properties. For example, the fluorophenyl group could enhance binding to protein targets involved in cancer progression, while the triazole ring might inhibit inflammatory pathways. These findings are particularly exciting given the increasing demand for targeted therapies in oncology and immunology.
The use of computational modeling has become an integral part of drug discovery research. Advanced techniques such as molecular docking and quantum mechanics simulations can predict how this compound interacts with biological targets at an atomic level. These simulations have already provided valuable insights into its potential mechanism of action and have guided further optimization efforts. The integration of computational methods with experimental data has significantly accelerated the drug development process.
In conclusion,1448077-29-9 represents a promising lead compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound,its significance in pharmaceutical chemistry is expected to grow exponentially. The combination of innovative synthetic strategies and advanced computational techniques will be crucial in realizing its full therapeutic potential.
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